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molecular formula C11H16N2O4S B2966922 Tert-butyl 2-amino-4-aminosulfonylbenzoate CAS No. 889856-25-1

Tert-butyl 2-amino-4-aminosulfonylbenzoate

Cat. No. B2966922
M. Wt: 272.32
InChI Key: MYSYCNWLXDAVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049006B2

Procedure details

To tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate (5.0 g) in tetrahydrofuran solution (50 ml), 5% palladium carbon (500 mg) was added and the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour. The insoluble compound was filtered out, and the filtrate was concentrated. The residue was diluted with ethyl acetate, then the insoluble compound was again filtered out. The filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to obtain the title compound (2.9 g).
Name
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:17]=[CH:16][C:8]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[C:7]([NH:18]C(OCC2C=CC=CC=2)=O)[CH:6]=1)(=[O:4])=[O:3]>O1CCCC1.[C].[Pd]>[NH2:18][C:7]1[CH:6]=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:17]=[CH:16][C:8]=1[C:9]([O:11][C:12]([CH3:15])([CH3:13])[CH3:14])=[O:10] |f:2.3|

Inputs

Step One
Name
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
Quantity
5 g
Type
reactant
Smiles
NS(=O)(=O)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)NC(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble compound was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the insoluble compound was again filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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